molecular formula C25H24N6OS B4153698 N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 585551-57-1

N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B4153698
CAS No.: 585551-57-1
M. Wt: 456.6 g/mol
InChI Key: JKKRCMXSNDCWIA-UHFFFAOYSA-N
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Description

N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a carbazole moiety, a triazole ring, and a pyridine group

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6OS/c1-3-30-21-8-6-5-7-19(21)20-15-18(9-10-22(20)30)27-23(32)16-33-25-29-28-24(31(25)4-2)17-11-13-26-14-12-17/h5-15H,3-4,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKRCMXSNDCWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3CC)C4=CC=NC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585551-57-1
Record name N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the introduction of the triazole and pyridine groups through various coupling reactions. Common reagents used in these steps include ethyl bromide, sodium hydride, and thiourea. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where functional groups can be replaced with others using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Structural Formula

The chemical structure of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can be represented as follows:

C21H24N4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{S}

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that triazole-containing compounds exhibit promising anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented in various in vitro assays, suggesting its potential as a lead compound for drug development against specific cancer types .
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against certain pathogenic bacteria and fungi. The presence of the triazole moiety is believed to contribute to its bioactivity .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The carbazole structure is known for its excellent electron transport properties. Research has indicated that derivatives of carbazole can be used as hole transport materials in OLEDs, enhancing device performance and efficiency .
  • Photovoltaic Devices : The incorporation of this compound into polymer blends has shown potential for improving the efficiency of organic photovoltaic cells through enhanced charge transport and light absorption capabilities.

Material Science

In material science, this compound is being explored for:

  • Polymer Composites : The compound can serve as a functional additive in polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polymers has been studied to enhance their performance in various applications .

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: OLED Applications

In a study focusing on OLED technology, researchers synthesized a series of carbazole-based compounds including this compound. The devices fabricated using these materials exhibited improved luminance and efficiency compared to traditional materials, demonstrating the compound's potential for commercial OLED applications.

Mechanism of Action

The mechanism of action of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives, triazole-containing molecules, and pyridine-based compounds. Examples include:

  • N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propionamide

Uniqueness

What sets N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide apart is its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the carbazole, triazole, and pyridine groups in a single molecule allows for versatile interactions and functionalities, making it a valuable compound in various research and industrial contexts.

Biological Activity

N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological significance based on available literature.

1. Structural Characteristics

The molecular formula of this compound is C28H28N6O2S. The compound features a carbazole moiety linked to a triazole and an acetamide group, which are known for their diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves the reaction of 9-ethylcarbazole derivatives with triazole and sulfanyl acetamide precursors. The synthetic pathways often include various coupling reactions and purification steps to achieve the desired compound purity.

Antiviral Activity

A related compound demonstrated strong binding affinities against SARS-CoV-2 proteins in molecular docking studies, indicating that similar structures could inhibit viral replication . This suggests that this compound may also possess antiviral properties worth investigating.

4. Case Studies

While specific case studies on this compound are scarce, related carbazole derivatives have been evaluated for their biological activities:

CompoundActivityReference
9-Ethyl-9H-carbazole derivativeAntitumor (melanoma)
Triazole-linked carbazoleAntiviral (SARS-CoV-2)
Various triazole derivativesAnticancer and anti-inflammatory

5. Research Findings

Research indicates that compounds containing both carbazole and triazole moieties can exhibit significant biological activities:

  • Antitumor Effects : Carbazole derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells.
  • Antiviral Potential : Certain derivatives have been identified as potential inhibitors of viral proteins, suggesting a mechanism for antiviral activity.
  • Inhibition of Enzymatic Activity : Some synthesized compounds have demonstrated the ability to inhibit specific enzyme activities relevant in cancer and inflammation pathways .

Q & A

Q. What are the common synthetic pathways for this compound?

The synthesis involves multi-step reactions starting with carbazole and triazole precursors. Key steps include:

  • Alkylation of carbazole to introduce the ethyl group at the 9-position (similar to methods in ).
  • Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives ().
  • Sulfanyl-acetamide coupling using reagents like 2-chloro-N-hydroxyacetamide in DMF ( ). Critical parameters: Reaction temperature (60–100°C), solvent choice (DMF or ethanol), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic methods confirm its structural integrity?

  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., ethyl groups on carbazole/triazole) .
  • IR : Confirms functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation; SHELXL refinement is recommended for handling twinned data or high-resolution structures .

Q. What are the key functional groups influencing bioactivity?

  • Triazole ring : Enables hydrogen bonding with biological targets .
  • Pyridine moiety : Enhances solubility and π-π stacking interactions .
  • Sulfanyl group : Participates in redox reactions and nucleophilic substitutions .

Q. How is purity ensured during synthesis?

  • Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) .
  • Recrystallization : Using ethanol or acetonitrile to remove by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

  • Temperature control : Higher yields (70–88%) are achieved at 80°C for triazole formation ( ).
  • Catalysts : Use coupling agents like HBTU for efficient acetamide bond formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates . Example optimization table:
StepOptimal ConditionsYield Improvement
Triazole cyclization80°C, DMF, N₂ atmosphere75% → 88%
Sulfanyl couplingHBTU, RT, 2 h60% → 82%

Q. How to resolve contradictions in biological activity data?

  • Dose-response studies : Test activity across concentrations (e.g., 1–100 µM) to identify EC₅₀ values .
  • Control for stereochemistry : Use enantiomerically pure samples to rule out chirality-dependent effects .
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity (e.g., Orco receptor agonism in ).

Q. What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., Orco channels in ) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to address challenges in X-ray crystallography?

  • Twinning : Use SHELXL’s TWIN command to refine twinned data .
  • Disorder : Apply restraints for flexible groups (e.g., ethyl chains) during refinement .

Q. Designing SAR studies: Which substituents should be prioritized?

  • Carbazole modifications : Replace ethyl with bulkier groups (isopropyl) to assess steric effects .
  • Triazole substitutions : Introduce halogens (Cl, F) to enhance electronegativity .
  • Pyridine alternatives : Test 3-pyridinyl vs. 4-pyridinyl for receptor selectivity .

Q. What mechanisms explain its biological activity?

  • Orco receptor agonism : The pyridinyl-triazole moiety mimics natural ligands, activating insect olfactory channels () .
  • Anti-inflammatory pathways : Sulfanyl groups may inhibit COX-2, analogous to diclofenac () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

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